molecular formula C14H19BBrNO3 B2514605 2-(Bromoacetamido)phenylboronic acid pinacol ester CAS No. 2096338-51-9

2-(Bromoacetamido)phenylboronic acid pinacol ester

Cat. No. B2514605
CAS RN: 2096338-51-9
M. Wt: 340.02
InChI Key: OXOVFHBKXUNIEM-UHFFFAOYSA-N
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Description

2-(Bromoacetamido)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H19BBrNO3 . It’s a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, including 2-(Bromoacetamido)phenylboronic acid pinacol ester, can be synthesized through a process known as protodeboronation . This process is not well developed, but it has been reported that catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters can be achieved using a radical approach .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they can undergo a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Bromoacetamido)phenylboronic acid pinacol ester is 340.02 . It should be stored in a refrigerated environment .

Scientific Research Applications

Treatment of Periodontitis

Phenylboronic acid pinacol ester has been used in the treatment of Periodontitis. A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). This provides a good potential drug delivery system for the treatment of periodontitis .

Catalytic Protodeboronation

Phenylboronic acid pinacol ester has been used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Glucose-Sensitive Polymers

Phenylboronic acid pinacol ester functionalized conjugates have been used to create glucose-sensitive polymers. These polymers enable self-regulated insulin release in the treatment of diabetes .

Wound Healing and Tumor Targeting

Phenylboronic acid pinacol ester functionalized conjugates have also been used in wound healing and tumor targeting .

Synthesis of Indolo Benzazepines

Phenylboronic acid pinacol ester has been used as a reactant in the synthesis of Indolo Benzazepines via Pictet-Spengler-type cyclizations .

properties

IUPAC Name

2-bromo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOVFHBKXUNIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromoacetamido)phenylboronic acid pinacol ester

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